Sulfo-Cy7.5 NHS ester

Near-infrared fluorescence imaging Small animal in vivo imaging Optical tissue penetration depth

Sulfo-Cy7.5 NHS ester (also designated Sulfo-Cyanine7.5 NHS ester or Sulfo-Cy7.5 NHS ester tripotassium) is a sulfonated near-infrared (NIR) cyanine fluorophore functionalized with an N-hydroxysuccinimide (NHS) ester group for covalent amine-reactive labeling. The compound features an absorption maximum at approximately 778–788 nm and an emission maximum at approximately 797–808 nm, positioning its fluorescence within the NIR-I tissue transparency window where biological autofluorescence is minimal and light penetration depth is maximized.

Molecular Formula C49H50KN3O16S4
Molecular Weight 1104.3 g/mol
Cat. No. B12407794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 NHS ester
Molecular FormulaC49H50KN3O16S4
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+]
InChIInChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1
InChIKeyHDBJLDCQQJVKRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 NHS ester: Water-Soluble Near-Infrared Fluorescent Dye for Amine-Reactive Bioconjugation and In Vivo Imaging Procurement


Sulfo-Cy7.5 NHS ester (also designated Sulfo-Cyanine7.5 NHS ester or Sulfo-Cy7.5 NHS ester tripotassium) is a sulfonated near-infrared (NIR) cyanine fluorophore functionalized with an N-hydroxysuccinimide (NHS) ester group for covalent amine-reactive labeling. The compound features an absorption maximum at approximately 778–788 nm and an emission maximum at approximately 797–808 nm, positioning its fluorescence within the NIR-I tissue transparency window where biological autofluorescence is minimal and light penetration depth is maximized [1]. Its core structural elements include a trimethylene bridge that confers enhanced quantum yield relative to earlier cyanine architectures, plus three sulfonate groups that confer high aqueous solubility and reduce non-specific hydrophobic interactions with labeled biomolecules [2].

Why Generic Substitution of Sulfo-Cy7.5 NHS ester with Cy7 NHS ester or Non-Sulfonated Cy7.5 NHS ester Compromises Experimental Reproducibility and Procurement Value


Generic substitution across cyanine NIR dyes is not scientifically sound due to quantifiable differences in spectral properties, aqueous solubility, and biomolecular conjugate stability that directly impact imaging sensitivity and data reproducibility. Sulfo-Cy7.5 NHS ester differs from Cy7 NHS ester in excitation/emission maxima (∼30–40 nm red-shift) and molar extinction coefficient (ε = 222,000–223,000 M−1cm−1 versus 199,000 M−1cm−1 for Cy7), which alters both the optical penetration depth in tissue and the achievable signal intensity . It differs from non-sulfonated Cy7.5 NHS ester in that the sulfonate groups enable direct dissolution in aqueous buffers without organic co-solvents and markedly reduce dye-induced hydrophobic aggregation of labeled proteins—a critical failure point for in vivo tracer development . Substitution therefore risks altered pharmacokinetic profiles, reduced signal-to-noise ratios, and increased experimental variability.

Quantitative Differential Evidence Guide: Sulfo-Cy7.5 NHS ester Performance Metrics Versus Cy7, Non-Sulfonated Cy7.5, and ICG


Sulfo-Cy7.5 NHS ester Exhibits 24,000 M−1cm−1 Higher Molar Extinction Coefficient and ∼30–40 nm Red-Shifted Emission Versus Cy7 NHS ester, Enabling Enhanced NIR Tissue Penetration

Sulfo-Cy7.5 NHS ester demonstrates a quantifiably higher molar extinction coefficient (ε) and a longer emission wavelength compared to Cy7 NHS ester, the immediate lower-wavelength analog in the cyanine series. According to manufacturer-specified spectral data, Sulfo-Cy7.5 NHS ester has an excitation maximum at 788 nm with ε = 223,000 M−1cm−1 and emission at 808 nm, whereas Cy7 NHS ester has excitation at 750 nm with ε = 199,000 M−1cm−1 and emission at 773 nm . The calculated difference represents a 12% increase in molar absorptivity and a 35 nm bathochromic shift in emission wavelength.

Near-infrared fluorescence imaging Small animal in vivo imaging Optical tissue penetration depth

Sulfo-Cy7.5 NHS ester Eliminates Organic Co-Solvent Requirement for Aqueous Bioconjugation, Reducing Protein Denaturation Risk Versus Non-Sulfonated Cy7.5 NHS ester

The sulfonation of Cy7.5 with three sulfonate (–SO₃⁻) groups confers high aqueous solubility, enabling Sulfo-Cy7.5 NHS ester to be dissolved and used directly in aqueous buffered reaction systems without the addition of organic co-solvents such as DMF or DMSO. In contrast, non-sulfonated Cy7.5 NHS ester requires organic co-solvent addition (typically 5–20% DMF or DMSO) to achieve sufficient solubility for bioconjugation reactions [1]. Furthermore, the charged sulfonate groups on the conjugated dye prevent hydrophobic aggregation of the labeled protein, preserving biomolecular stability .

Protein labeling Antibody conjugation Bioconjugation methodology

Sulfo-Cy7.5 NHS ester Achieves 0.21 Fluorescence Quantum Yield in Aqueous Buffer, with 20% Enhancement Over Parent Cyanine Structures via Trimethylene Bridge Stabilization

Sulfo-Cy7.5 NHS ester exhibits a fluorescence quantum yield (Φ) of 0.21 in aqueous buffer conditions [1]. This value reflects the structural optimization conferred by the trimethylene bridge (cyclohexene moiety) incorporated into the polymethine chain, which increases molecular rigidity. Manufacturer literature indicates that this structural feature improves fluorescence quantum yield by approximately 20% compared to parent cyanine structures lacking the rigidifying bridge .

Fluorescence quantum yield Cyanine dye photophysics NIR fluorescence brightness

Sulfo-Cy7.5 NHS ester Maintains pH-Insensitive Fluorescence Across Physiological Range, Ensuring Reproducible Signal in Varying Biological Microenvironments

Sulfo-Cy7.5 NHS ester demonstrates pH-insensitive fluorescence emission, maintaining stable spectral output across the physiologically relevant pH range encountered in biological systems (pH ∼5–8) [1][2]. This behavior contrasts with certain alternative fluorophores (e.g., fluorescein derivatives) whose fluorescence intensity is strongly pH-dependent and can vary by orders of magnitude between acidic endosomal compartments and neutral extracellular space.

pH-insensitive fluorescence Biological imaging reproducibility Fluorophore stability

Sulfo-Cy7.5 NHS ester-Containing Dendrimer Conjugates Demonstrate PSMA-Specific Tumor Targeting and In Vivo Fluorescence/Photoacoustic Imaging Validation in Murine Prostate Cancer Model

In a peer-reviewed study evaluating dual-modality fluorescence and photoacoustic imaging agents, PSMA-targeted PAMAM dendrimers conjugated with Sulfo-Cy7.5 (sulfo-cyanine7.5) near-infrared dyes were synthesized and evaluated in a murine prostate cancer xenograft model [1]. Dendrimer conjugate IV (bearing an average of 6 Cy7.5 dye molecules per dendrimer) demonstrated superior in vivo target specificity in NOD-SCID mice bearing isogenic PSMA-positive PC3 PIP and PSMA-negative PC3 flu xenografts, with suitable physicochemical properties validated for both fluorescence and photoacoustic imaging modalities [1].

In vivo tumor imaging Photoacoustic imaging Prostate cancer targeting PSMA

Sulfo-Cy7.5 NHS ester Provides 20 nm Stokes Shift, Supporting Effective Spectral Separation Between Excitation Source and Emission Detection Channels

Sulfo-Cy7.5 NHS ester exhibits a Stokes shift of approximately 20 nm (excitation maximum 788 nm; emission maximum 808 nm) . This value is comparable to the 23 nm Stokes shift of Cy7 NHS ester and falls within the typical range for cyanine dyes. The 20 nm separation between excitation and emission maxima is sufficient to enable effective optical filtering in standard fluorescence instrumentation while maintaining the high extinction coefficient and brightness characteristic of the cyanine scaffold.

Stokes shift Fluorescence spectral separation Optical filter selection

Optimal Scientific and Industrial Application Scenarios for Sulfo-Cy7.5 NHS ester Based on Quantitative Performance Evidence


Small Animal In Vivo Fluorescence Imaging Requiring Maximum Tissue Penetration Depth and Minimal Autofluorescence Background

Sulfo-Cy7.5 NHS ester is optimized for non-invasive whole-body fluorescence imaging in small animal models. Its emission maximum at 797–808 nm falls within the NIR-I tissue transparency window (700–900 nm), where hemoglobin absorption is minimal and tissue autofluorescence is substantially reduced [1]. The ε = 222,000–223,000 M−1cm−1 extinction coefficient and Φ = 0.21 quantum yield provide sufficient brightness for detection through several millimeters of tissue [2]. The pH-insensitive fluorescence ensures that signal intensity reflects true probe distribution rather than local pH variation [3]. This scenario is supported by validated use in murine prostate cancer xenograft imaging with PSMA-targeted conjugates [4].

Fluorescent Labeling of Antibodies and Sensitive Proteins Where Organic Co-Solvent Exposure Must Be Eliminated to Preserve Binding Activity

Sulfo-Cy7.5 NHS ester is the preferred selection for conjugating antibodies, enzymes, or other sensitive proteins where exposure to DMF or DMSO (required for non-sulfonated Cy7.5 NHS ester dissolution) would risk denaturation or loss of biological activity [1]. The compound dissolves directly in aqueous buffers (PBS, HEPES, Tris) at pH 7–8, enabling amine-reactive labeling via NHS ester chemistry without organic co-solvent addition [2]. The charged sulfonate groups on the conjugated dye also prevent hydrophobic aggregation of the labeled protein, maintaining conjugate stability during storage and in vivo circulation [2].

Dual-Modality Fluorescence and Photoacoustic Imaging Probe Development for Targeted Molecular Imaging Applications

Sulfo-Cy7.5-conjugated probes have been validated for simultaneous fluorescence and photoacoustic (PA) imaging detection, as demonstrated in a peer-reviewed study of PSMA-targeted PAMAM dendrimers evaluated in a murine prostate cancer model [1]. The dye's NIR absorption (∼778–788 nm) and emission (∼797–808 nm) characteristics support both optical fluorescence detection and photoacoustic signal generation, enabling multimodal imaging strategies that combine the high sensitivity of fluorescence with the deeper tissue penetration and spatial resolution of photoacoustic imaging.

Multiplexed NIR Fluorescence Assays Requiring Spectral Separation from Shorter-Wavelength Cyanine Dyes (Cy3, Cy5, Cy5.5) or Visible Fluorophores

Sulfo-Cy7.5 NHS ester enables multiplexed fluorescence detection when paired with shorter-wavelength fluorophores in the cyanine series (e.g., Cy3, Cy5, Cy5.5) or visible-range dyes. The 797–808 nm emission maximum is spectrally separated from Cy5 (∼670 nm), Cy5.5 (∼694 nm), and Cy7 (∼773 nm), allowing simultaneous multicolor imaging with appropriate optical filter sets [1][2]. This multiplexing capability is valuable for co-localization studies, multi-parameter flow cytometry, and simultaneous tracking of multiple biomolecular species in vitro or in vivo.

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